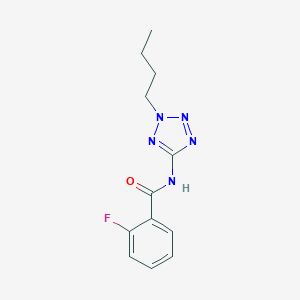
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferases (HMTs) and specifically inhibits the G9a enzyme. HMTs are enzymes that add methyl groups to histones, which play a critical role in the regulation of gene expression. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea specifically targets the G9a enzyme, which is responsible for the methylation of histone H3 at lysine 9. Methylation of histones plays a critical role in the regulation of gene expression. Inhibition of G9a by N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea leads to a decrease in H3K9 methylation, resulting in altered gene expression. This altered gene expression can lead to the therapeutic effects observed in various diseases.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit cancer cell migration and invasion. In neurodegenerative diseases, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to reduce neuroinflammation and improve cognitive function. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has also been shown to promote the differentiation of stem cells into specific cell types.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea also has some limitations. It is not selective for G9a and can inhibit other HMTs at higher concentrations. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea. One area of interest is the development of more selective inhibitors that target G9a specifically. Another area of interest is the study of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea in combination with other chemotherapeutic agents to enhance its therapeutic effects. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea could also be studied in the context of epigenetic reprogramming and gene therapy. Finally, the potential applications of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea in other diseases and conditions could be explored.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 5-iodo-6-methyl-2-pyridinylamine with 1,3-benzodioxole-5-carbonyl chloride, followed by conversion to the corresponding thiourea using thiourea and potassium carbonate. The final product is isolated through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to improve cognitive function and reduce neuroinflammation. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has also been studied for its potential applications in epigenetic reprogramming, stem cell differentiation, and gene therapy.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea |
|---|---|
Formule moléculaire |
C15H12IN3O3S |
Poids moléculaire |
441.2 g/mol |
Nom IUPAC |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12IN3O3S/c1-8-10(16)3-5-13(17-8)18-15(23)19-14(20)9-2-4-11-12(6-9)22-7-21-11/h2-6H,7H2,1H3,(H2,17,18,19,20,23) |
Clé InChI |
KABHBEDBPUKFCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)I |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)
![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)